molecular formula C16H14N4O5 B11578571 3-{(2E)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzoic acid

3-{(2E)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzoic acid

Cat. No.: B11578571
M. Wt: 342.31 g/mol
InChI Key: JORMCKGHJHENRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(3E)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a cyano group, a hydroxyethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(3E)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Hydroxyethyl Group Addition: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or similar reagents.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include primary amines, secondary amines, and alcohols.

    Substitution: Products vary depending on the substituent introduced, including halogenated compounds, esters, and ethers.

Scientific Research Applications

Chemistry

In chemistry, 3-{2-[(3E)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 3-{2-[(3E)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[(3E)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID: is similar to other pyridine-based compounds with cyano and hydroxyethyl groups.

    4-{2-[(3E)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID: is a structural isomer with the cyano group in a different position.

Uniqueness

The uniqueness of 3-{2-[(3E)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

3-[[5-cyano-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoic acid

InChI

InChI=1S/C16H14N4O5/c1-9-12(8-17)14(22)20(5-6-21)15(23)13(9)19-18-11-4-2-3-10(7-11)16(24)25/h2-4,7,21-22H,5-6H2,1H3,(H,24,25)

InChI Key

JORMCKGHJHENRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.